molecular formula C20H24N2O B15159129 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- CAS No. 660834-68-4

2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)-

Cat. No.: B15159129
CAS No.: 660834-68-4
M. Wt: 308.4 g/mol
InChI Key: NXEXWPLVLDOYDR-UHFFFAOYSA-N
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Description

2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29482 g/mol . This compound is known for its unique structural properties, which include a pyrrolidine ring, a carboxamide group, and two aromatic rings. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- typically involves the reaction of 2,6-dimethylphenylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)-
  • 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(methyl)
  • 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(ethyl)

Uniqueness

2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylmethyl group, in particular, differentiates it from other similar compounds and influences its reactivity and interactions with molecular targets .

Properties

CAS No.

660834-68-4

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

1-benzyl-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H24N2O/c1-15-8-6-9-16(2)19(15)21-20(23)18-12-7-13-22(18)14-17-10-4-3-5-11-17/h3-6,8-11,18H,7,12-14H2,1-2H3,(H,21,23)

InChI Key

NXEXWPLVLDOYDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCN2CC3=CC=CC=C3

Origin of Product

United States

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